3-Bromo-5-propan-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-propan-2-ylbenzenesulfonamide is analyzed using X-ray diffraction and conformational analysis . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
Sulfonamides, including this compound, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are analyzed using various methods, including vibrational frequencies . The electrostatic potential and the frontier molecular orbital of the molecule are also calculated and analyzed .Scientific Research Applications
Environmental Implications and Toxicology
Brominated Compounds in the Environment
Brominated compounds, due to their widespread use and increasing inventory, have raised considerable environmental concerns. Their occurrence in indoor air, dust, consumer goods, and food has been documented, with a particular emphasis on their environmental fate and toxicity. Novel brominated flame retardants (NBFRs) are of particular interest due to their application in various consumer products and potential environmental and human health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicological Effects of Brominated Compounds
The toxicology of 2,4,6-Tribromophenol, a widely produced brominated phenol, has been summarized, highlighting its presence as an intermediate in the synthesis of brominated flame retardants and as a natural product of some aquatic organisms. Despite its ubiquity in the environment, knowledge about its toxicokinetics and toxicodynamics remains limited (Koch & Sures, 2018).
Chemical Synthesis and Applications
Synthesis and Applications of Brominated Compounds
The synthesis of silver nanoparticles using brominated compounds demonstrates the utility of these substances in green chemistry applications. Silver nanoparticles synthesized via green methods, including those involving brominated agents, show promising antimicrobial activities, highlighting their potential in medical and environmental applications (Sharma, Yngard, & Lin, 2009).
Brominated Flame Retardants
The formation of dioxins and furans in fires and combustion involving brominated flame retardants (BFRs) underscores the environmental and health risks associated with these compounds. The review details the pathways through which polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs) form, emphasizing the need for cautious use and disposal of BFRs (Zhang, Buekens, & Li, 2016).
Mechanism of Action
Target of Action
3-Bromo-5-propan-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. They function as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS .
Mode of Action
This enzyme plays a vital role in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA . By inhibiting this enzyme, sulfonamides prevent the synthesis of folate, thereby inhibiting bacterial growth.
Biochemical Pathways
. This disruption can affect various biochemical pathways, particularly those involved in DNA synthesis and cell division.
Safety and Hazards
Properties
IUPAC Name |
3-bromo-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)7-3-8(10)5-9(4-7)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFMRDWYWQLGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.